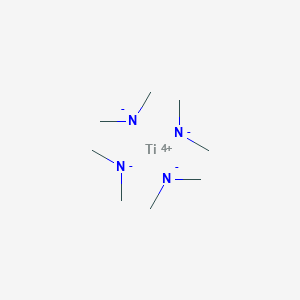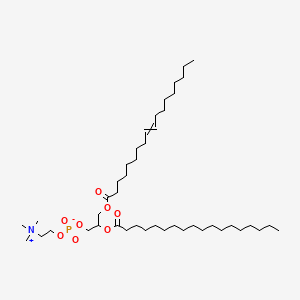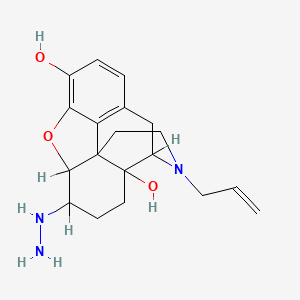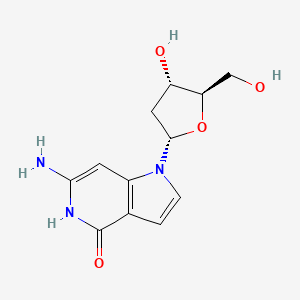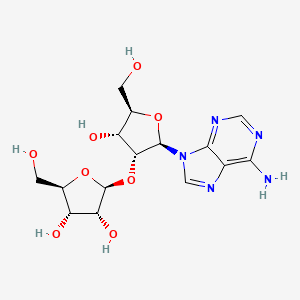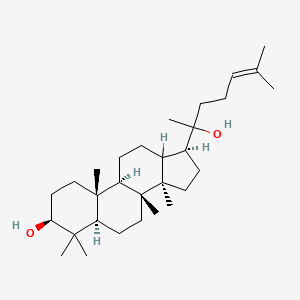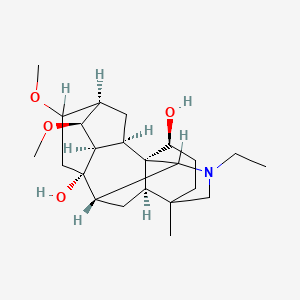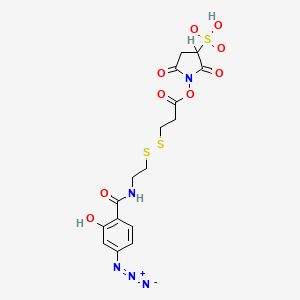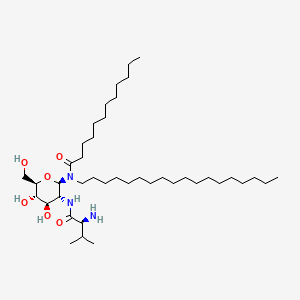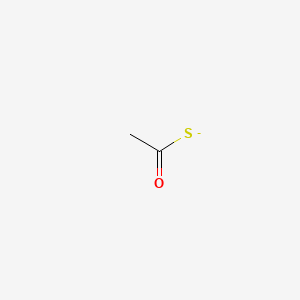
Thioacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioacetate is a thiocarboxylic acid anion. It is a conjugate base of a thioacetic acid.
Applications De Recherche Scientifique
1. Thioacetate in Prebiotic Chemistry
Methyl thioacetate, a variant of thioacetate, has been suggested as crucial in the origin of life and early cellular evolution. Research demonstrates its protection from hydrolysis within hydrophobic droplets, highlighting its potential role in early energy storage and prebiotic chemistry (Todd & House, 2014).
2. Thioacetates in Organic Synthesis
Thioacetates have been used in organic synthesis, notably in the conversion of thiols. A method involving pyrrolidine treatment allows for efficient production of various sulfides from thioacetates (Yelm, 1999).
3. Thioacetate in Molecular Electronics
The thioacetate group is widely used as an anchoring group in molecular electronics, particularly for attaching molecules onto gold surfaces or between electrodes. A convenient method for converting tert-butyl thioethers into thioacetates using environmentally friendly salts has been developed (Jevric et al., 2015).
4. Thioacetate in Drug Synthesis
Thioacetate-mediated synthesis is significant in drug development. For instance, a novel method using thioacetate for the one-step synthesis of acetaminophen has been reported (Bhattacharya et al., 2006).
5. Thioacetate in Biological Systems
Thioacetamide, related to thioacetate, induces changes in nuclear volume in rat liver cells, suggesting its use in studying nuclear physiology (Laird, 1953).
Propriétés
Numéro CAS |
29632-72-2 |
|---|---|
Nom du produit |
Thioacetate |
Formule moléculaire |
C2H3OS- |
Poids moléculaire |
75.11 g/mol |
Nom IUPAC |
ethanethioate |
InChI |
InChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4)/p-1 |
Clé InChI |
DUYAAUVXQSMXQP-UHFFFAOYSA-M |
SMILES |
CC(=O)[S-] |
SMILES canonique |
CC(=O)[S-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



